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Compound of Interest

Compound Name:
1-(2-Hydroxy-5-

iodophenyl)ethanone

CAS No.: 7191-41-5

Cat. No.: B1416762

Get Quote

Executive Summary & Strategic Utility
1-(2-Hydroxy-5-iodophenyl)ethanone (CAS: 7191-41-5), also known as 5-iodo-2-

hydroxyacetophenone, is a critical phenylpropanoid scaffold. Its iodine moiety at the C5

position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-

Miyaura, Sonogashira), enabling the rapid diversification of flavonoid libraries and chalcone

derivatives with anti-inflammatory and antimicrobial potential.

This guide details two distinct synthetic pathways:

The Oxidative Iodination Route (

): The industrial "gold standard" for high atom economy and yield.[1]

The Peroxide-Mediated Green Route (

): A sustainable alternative minimizing heavy metal waste.[1]
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Chemical Identity & Properties
Property Specification

IUPAC Name 1-(2-Hydroxy-5-iodophenyl)ethanone

CAS Number 7191-41-5

Molecular Formula

Molecular Weight 262.04 g/mol

Appearance Pale yellow crystalline solid

Melting Point 67–69 °C (Lit.)

Solubility

Soluble in EtOH, MeOH,

; Insoluble in

Retrosynthetic Analysis & Mechanism
Regioselectivity Logic
The synthesis relies on Electrophilic Aromatic Substitution (EAS).[1] The starting material, 2'-

hydroxyacetophenone (2-HAP), contains two directing groups with opposing electronic effects:

-OH (Position 2): Strongly activating, ortho-/para-director.

-COCH3 (Position 1): Deactivating, meta-director.

Site Selection:

Position 3 (Ortho to -OH): Sterically hindered by the adjacent hydroxyl group and the acetyl

group's hydrogen bonding network.[1]

Position 5 (Para to -OH): Sterically accessible and electronically reinforced by the meta-

directing influence of the acetyl group.[1]

Conclusion: Iodination occurs exclusively at the C5 position under controlled conditions.[1]
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Figure 1: Electrophilic Aromatic Substitution pathway favoring C5 iodination.

Protocol A: Oxidative Iodination ( )
Status: Standard Laboratory Method Advantage: High Atom Economy (100% Iodine Utilization)

[1]

The Chemistry
Direct iodination with

alone is inefficient because HI is produced as a byproduct, reducing atom economy and
potentially causing reversibility.[1] Adding Iodic acid (

) oxidizes the byproduct iodide (

) back to iodine (

), driving the reaction to completion.[1]

Step-by-Step Methodology
Reagents:

2'-Hydroxyacetophenone (10 mmol, 1.36 g)

Iodine (

) (4 mmol, 1.02 g)[1]
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Iodic Acid (

) (2 mmol, 0.35 g)[1]

Ethanol (95%, 20 mL)

Procedure:

Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g

of 2'-hydroxyacetophenone in 15 mL of ethanol.

Oxidant Addition: Dissolve iodic acid (0.35 g) in a minimal amount of water (1-2 mL) and add

to the flask.

Iodine Addition: Add molecular iodine (1.02 g) to the mixture.

Reaction: Stir the mixture vigorously at 35–40 °C for 1.5 to 2 hours.

Checkpoint: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 9:1).[1] The starting

material (

) should disappear, replaced by a lower

spot.[1]

Quenching: Pour the reaction mixture into 100 mL of ice-cold water.

Precipitation: A yellow solid will precipitate immediately.[1][2] Stir for 10 minutes to ensure full

crystallization.

Filtration: Filter the solid under vacuum. Wash with cold water (

mL) to remove residual acid and iodine.[1]

Purification: Recrystallize from Ethanol/Water (3:1) if necessary.[1]

Expected Yield: 85–92%[1]

Protocol B: Green Synthesis ( )
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Status: Sustainable / Green Chemistry Advantage: Water is the only byproduct; avoids heavy

oxidants.[1]

The Chemistry
Hydrogen peroxide acts as the terminal oxidant, generating the active electrophilic iodine

species in situ.[1]

[1]

Step-by-Step Methodology
Reagents:

2'-Hydroxyacetophenone (10 mmol)[1]

Iodine (

) (10 mmol)[1]

Hydrogen Peroxide (30% aq., 12 mmol)[1]

Methanol (20 mL)

Procedure:

Setup: Charge a flask with 2'-hydroxyacetophenone (10 mmol) and Iodine (10 mmol) in

Methanol (20 mL).

Activation: Add Hydrogen Peroxide (30%, 1.2 mL) dropwise over 5 minutes.

Reaction: Stir at Room Temperature for 4–6 hours.

Note: The reaction may be slightly slower than Method A. If conversion is incomplete after

6 hours, warm to 40 °C.

Workup: Evaporate the methanol under reduced pressure.

Extraction: Dissolve the residue in Ethyl Acetate (30 mL) and wash with saturated Sodium

Thiosulfate (
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) solution.

Why: Thiosulfate neutralizes any unreacted iodine (turning the organic layer from

purple/brown to yellow).[1]

Isolation: Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Process Workflow & Decision Tree
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Figure 2: Operational workflow for the synthesis and purification.[3]
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Analytical Characterization (Self-Validation)
To ensure the integrity of the synthesis, you must validate the Regiochemistry (confirming 5-

iodo vs. 3-iodo).

Proton NMR ( NMR, 400 MHz, )
The aromatic region is diagnostic.[1] You expect a specific splitting pattern for the 1,2,4-

trisubstituted ring (relative to the phenyl ring protons).[1]

Chemical Shift
(

)

Multiplicity
Coupling (

)
Assignment Interpretation

12.20 Singlet - -OH

Chelated

phenolic proton

(downfield due to

H-bond with

carbonyl).

8.05 Doublet Hz H-6

Key Identifier:

Meta coupling to

H-4. Proves H-6

is isolated from

H-5.

7.75 dd Hz H-4

Doublet of

doublets (Ortho

to H-3, Meta to

H-6).

6.80 Doublet Hz H-3

Ortho coupling to

H-4. Upfield due

to ortho-OH

shielding.

2.65 Singlet -
Methyl ketone

protons.[2]
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Validation Check: If you observe a triplet or a doublet with a large coupling constant (

Hz) at the most downfield aromatic position, you may have the incorrect isomer.[1] The doublet
at

Hz (H-6) is the signature of the 5-substituted product.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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